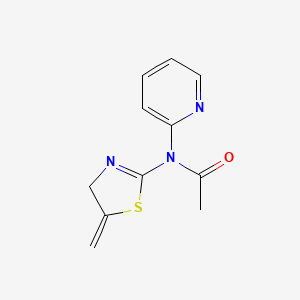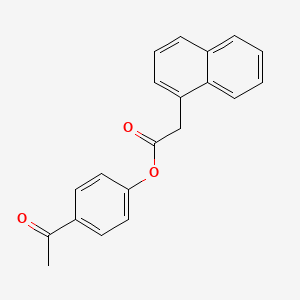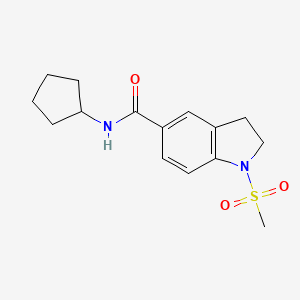
N-benzyl-3-ethoxy-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BEMER is a novel compound that has been synthesized and studied for its potential therapeutic applications. It is a benzamide derivative that has shown promising results in various scientific studies. BEMER has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. Due to its potential therapeutic benefits, BEMER has been the subject of extensive research in recent years.
作用機序
BEMER exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. BEMER also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. Additionally, BEMER has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BEMER has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to reduce oxidative stress and protect against neurodegeneration. BEMER has been shown to inhibit the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. BEMER has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the advantages of using BEMER in lab experiments is its potential therapeutic benefits. BEMER has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising compound for the treatment of various diseases. Additionally, BEMER is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using BEMER in lab experiments is its potential toxicity. BEMER has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on BEMER. One area of research is the development of more potent and selective BEMER analogs that exhibit fewer side effects. Another area of research is the investigation of the potential use of BEMER in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of BEMER in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases should be explored.
合成法
BEMER can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-ethoxy-4-methoxybenzoic acid with benzylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure BEMER.
科学的研究の応用
BEMER has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. BEMER has also been studied for its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-benzyl-3-ethoxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-11-14(9-10-15(16)20-2)17(19)18-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSJHRVLNTZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)

![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)